Cas no 1248783-65-4 (5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione)

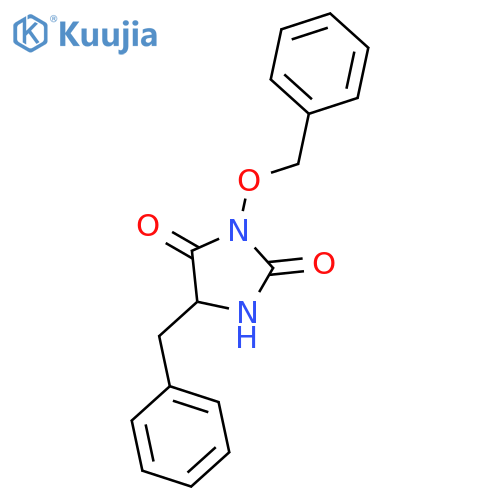

1248783-65-4 structure

商品名:5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione

- 5-benzyl-3-phenylmethoxyimidazolidine-2,4-dione

- SCHEMBL20516433

- 1248783-65-4

-

- インチ: InChI=1S/C17H16N2O3/c20-16-15(11-13-7-3-1-4-8-13)18-17(21)19(16)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)

- InChIKey: FTKGEHPLJDGBAF-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)OCC3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 296.11609238g/mol

- どういたいしつりょう: 296.11609238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 401

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM187383-1g |

5-benzyl-3-(benzyloxy)imidazolidine-2,4-dione |

1248783-65-4 | 95% | 1g |

$659 | 2021-08-05 | |

| Alichem | A069004210-1g |

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione |

1248783-65-4 | 95% | 1g |

$556.64 | 2023-09-03 | |

| Chemenu | CM187383-1g |

5-benzyl-3-(benzyloxy)imidazolidine-2,4-dione |

1248783-65-4 | 95% | 1g |

$682 | 2023-11-21 |

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

1248783-65-4 (5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量